molecular formula C19H20FN3 B011223 Gevotroline CAS No. 107266-06-8

Gevotroline

Cat. No. B011223
M. Wt: 309.4 g/mol
InChI Key: RZXHTPCHKSYGIB-UHFFFAOYSA-N
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Description

Gevotroline is a beta-carboline that is 2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole which is substituted by a 3- (pyridin-3-yl)propyl group at position 2 and a fluoro group at position 8 . It has a role as an antipsychotic agent and a dopamine receptor D2 antagonist . It is a member of beta-carbolines, a member of monofluorobenzenes and a member of pyridines .


Synthesis Analysis

The synthesis of Gevotroline involves a stereodivergent assembly of tetrahydro-γ-carbolines with remarkably high levels of stereoselective control in an efficient cascade process from aldimine esters and indolyl allylic carbonates via a synergistic Cu/Ir catalyst system . The stereodivergent allylation reaction and a subsequent highly stereoselective iso-Pictet-Spengler cyclization are the key elements to success .


Molecular Structure Analysis

The molecular formula of Gevotroline is C19H20FN3 . The InChI representation of Gevotroline is InChI=1S/C19H20FN3/c20-15-5-6-18-16 (11-15)17-13-23 (10-7-19 (17)22-18)9-2-4-14-3-1-8-21-12-14/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2 .


Physical And Chemical Properties Analysis

Gevotroline has a molecular weight of 309.4 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Cancer Therapy Applications : Gevotroline is identified as a novel target for cancer therapy, aiding in the development of anticancer molecules, biomarkers, and nuclear imaging probes (Silvente-Poirot & Poirot, 2012).

  • Neurobiological Impact : It increases activity in the hypothalamic-pituitary-adrenal axis, leading to elevated corticosterone levels in plasma, which is significant for understanding its neurobiological effects (Matheson et al., 1991).

  • Role in Drug Discovery : The advancement of genome sciences and bioinformatic tools, which are crucial in drug discovery, has expanded treatment options, potentially including drugs like Gevotroline (Drews, 2000).

  • Pharmaceutical Industry Usage : Gevotroline is used in the pharmaceutical industry as part of piperidine-based fused biheterocycles, specifically as atypical antipsychotics (Vardanyan, 2018).

properties

IUPAC Name

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXHTPCHKSYGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112243-58-0 (mono-hydrochloride)
Record name Gevotroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00147989
Record name Gevotroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gevotroline

CAS RN

107266-06-8
Record name 8-Fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107266-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gevotroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gevotroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEVOTROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SZ6A2091Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
GK Matheson, D Guthrie, C Bauer, A Knowles… - …, 1991 - Elsevier
… 9.6 mmol/kg for gevotroline. The ED,s for BMY-14802 and gevotroline during the low activity … potential antipsychotic agents gevotroline and BMY-14802 on the glucocorticoid-producing …
Number of citations: 13 www.sciencedirect.com
TN Djeni, KH Kouame, FDM Ake, LST Amoikon… - Scientific Reports, 2020 - nature.com
… The main differentiating metabolites were putatively identified as gevotroline hydrochloride, … The enriched presence of gevotroline (an antipsychotic agent) and mitoxantrone (an …
Number of citations: 37 www.nature.com
M Abou-Gharbia, JA Moyer - Annual reports in medicinal chemistry, 1990 - Elsevier
Publisher Summary This chapter discusses the multiple biochemical substrates that may play a role in antipsychotic drug action. Although all currently marketed antipsychotic agents …
Number of citations: 10 www.sciencedirect.com
TN Djeni, S Keisam, KH Kouame… - Frontiers in …, 2022 - frontiersin.org
… We noticed a drastic reduction in gevotroline (−4.83, log 2 fold relative abundance change) during later days in ron palm wine tap**. In addition, the metabolite named 2,2,2-…
Number of citations: 2 www.frontiersin.org
SM Xu, L Wei, C Shen, L **ao, HY Tao… - Nature …, 2019 - nature.com
Enantiomerically enriched indole-containing heterocycles play a vital role in bioscience, medicine, and chemistry. As one of the most attractive subtypes of indole alkaloids, highly …
Number of citations: 90 www.nature.com
M Abou-Gharbia, SY Ablordeppey… - Annual Reports in …, 1993 - Elsevier
Publisher Summary This chapter discusses the debate that continues over whether σ sites are true receptors or a membrane bound enzyme. Although σ receptors have been implicated …
Number of citations: 64 www.sciencedirect.com
S Guha, S Gadde, N Kumar, DSC Black… - The Journal of Organic …, 2021 - ACS Publications
Herein we report a series of telesco** methodologies for one pot synthesis of biologically relevant γ-carboline derivatives 6 and spiro[pyrrolidinone-3,3′]indole 7. Initially the three …
Number of citations: 15 pubs.acs.org
R Vardanyan - 2017 - books.google.com
… Clopidogrel 271 Prasugrel 273 8.2 γ-Carbolines 275 Mebhydrolin 275 Gevotroline and Carvotroline 275 8.3 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazines 276 Endralazine 276 …
Number of citations: 62 www.google.com
U Tewari, D Sharma, S Srivastava, BK Kumar… - …, 2021 - Wiley Online Library
Tuberculosis is one of the top 10 leading causes of death worldwide and is caused by the bacteria “Mycobacterium tuberculosis.” The medications used to treat tuberculosis have many …
H Zhang, RH Zhang, LX Wang, YJ Li… - Asian Journal of …, 2021 - Wiley Online Library
Carbolines are widely present in various natural products and biological molecules. Numerous studies have shown the broad biological activities of these heterocyclic motifs, such as …
Number of citations: 15 onlinelibrary.wiley.com

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